Cas no 25111-05-1 (9-Octadecenoic acid(9Z)-, 1,1'-[2-ethyl-2-(hydroxymethyl)-1,3-propanediyl] ester)

9-Octadecenoic acid(9Z)-, 1,1'-[2-ethyl-2-(hydroxymethyl)-1,3-propanediyl] ester structure
25111-05-1 structure
Product Name:9-Octadecenoic acid(9Z)-, 1,1'-[2-ethyl-2-(hydroxymethyl)-1,3-propanediyl] ester
Numero CAS:25111-05-1
MF:C42H78O5
MW:663.065734386444
CID:260327
PubChem ID:6436557
Update Time:2025-04-19

9-Octadecenoic acid(9Z)-, 1,1'-[2-ethyl-2-(hydroxymethyl)-1,3-propanediyl] ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 9-Octadecenoic acid(9Z)-, 1,1'-[2-ethyl-2-(hydroxymethyl)-1,3-propanediyl] ester
    • [2-(hydroxymethyl)-2-[[(Z)-octadec-9-enoyl]oxymethyl]butyl] (Z)-octadec-9-enoate
    • 2-(hydroxymethyl)-2-{[(9Z)-octadec-9-enoyloxy]methyl}butyl (9Z)-octadec-9-enoate (non-preferred name)
    • 2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl dioleate
    • 9-Octadecenoic acid (9Z)-, 1,1'-(2-ethyl-2-(hydroxymethyl)-1,3-propanediyl) ester
    • 9-Octadecenoic acid (9Z)-, 2-ethyl-2-(hydroxymethyl)-1,3-propanediyl ester
    • 9-Octadecenoic acid (Z)-, 2-ethyl-2-(hydroxymethyl)-1,3-propanediyl ester
    • 9-Octadecenoicacid (9Z)-, 2-ethyl-2-(hydroxymethyl)-1,3-propanediyl ester (9CI)
    • Oleic acid, 2-ethyl-2-(hydroxymethyl)trimethylene ester (8CI)
    • 1,3-Propanediol,2-ethyl-2-(hydroxymethyl)-, dioleate (8CI)
    • Trimethylolpropane dioleate
    • 9-OCTADECENOIC ACID, 2-ETHYL-2-(HYDROXYMETHYL)-1,3-PROPANEDIYL ESTER, (9Z,9'Z)-
    • BIS((Z)-9-OCTADECENOIC ACID)2-ETHYL-2-HYDROXYMETHYL-1,3-PROPANEDIYL ESTER
    • N50538N1SO
    • W-110609
    • J236.056J
    • 2-(HYDROXYMETHYL)-2-(((9Z)-9-OCTADECENOYLOXY)METHYL)BUTYL (9Z)-9-OCTADECENOATE
    • EINECS 246-625-4
    • OLEIC ACID, 2-ETHYL-2-(HYDROXYMETHYL)TRIMETHYLENE ESTER
    • SCHEMBL14446878
    • 25111-05-1
    • UNII-N50538N1SO
    • 2-(HYDROXYMETHYL)-2-(((9Z)-OCTADEC-9-ENOYLOXY)METHYL)BUTYL (9Z)-OCTADEC-9-ENOATE
    • DTXSID5067055
    • Q27284560
    • 1,3-PROPANEDIOL, 2-ETHYL-2-(HYDROXYMETHYL)-, DIOLEATE
    • EC 246-625-4
    • NS00002817
    • Inchi: 1S/C42H78O5/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(44)46-38-42(6-3,37-43)39-47-41(45)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h19-22,43H,4-18,23-39H2,1-3H3/b21-19-,22-20-
    • Chiave InChI: NKSZWBYBTXAALC-WRBBJXAJSA-N
    • Sorrisi: O(C(CCCCCCC/C=C\CCCCCCCC)=O)CC(CO)(COC(CCCCCCC/C=C\CCCCCCCC)=O)CC

Proprietà calcolate

  • Massa esatta: 662.58524
  • Massa monoisotopica: 662.58492558g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 47
  • Conta legami ruotabili: 38
  • Complessità: 687
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 15.3
  • Superficie polare topologica: 72.8Ų

Proprietà sperimentali

  • PSA: 72.83

9-Octadecenoic acid(9Z)-, 1,1'-[2-ethyl-2-(hydroxymethyl)-1,3-propanediyl] ester Letteratura correlata

Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso